![molecular formula C10H21NO B1464098 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol CAS No. 1699407-61-8](/img/structure/B1464098.png)
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
Overview
Description
“1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol” is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 . It is also known by its CAS number: 1699407-61-8 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidin-4-yl ring attached to a propan-2-yl group and an ethan-1-ol group . The SMILES representation of the molecule isCC(C)N1CCC(CC1)C(C)O . Physical And Chemical Properties Analysis
The compound has a density of approximately 0.9±0.1 g/cm3 . It has a boiling point of 236.5±13.0 °C at 760 mmHg . The flash point is 83.7±18.5 °C .Scientific Research Applications
Synthesis and Derivative Analysis
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol is a compound that is part of a broader class of chemicals known for their various applications in synthesis and derivative analysis. In the field of organic chemistry, derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol have been explored for their pharmacological properties and applications (Vardanyan, 2018). Additionally, the piperidinylimidazol derivatives, such as 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, have been studied for their crystal structures and potential applications in synthesis and drug design (Gzella, Wrzeciono & Pöppel, 1999).
Photocatalytic Applications
The application of piperidine derivatives in photocatalytic processes has been investigated. A study demonstrated the role of piperidine in the photocatalytic dehydrogenation of alcohols, emphasizing its significance in catalyst design and understanding the mechanism of photocatalysis (Pichat, Mozzanega & Courbon, 1987).
Building Blocks in Crown Ether Synthesis
Compounds like 1-(piperidin-2-yl)ethan-1,2-diol have been used as building blocks in the synthesis of functionalized crown ethers. These ethers find numerous applications in host-guest chemistry and molecular recognition (Nawrozkij et al., 2014).
Antidepressant Activity Research
Several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols have been synthesized and evaluated for antidepressant activity, highlighting the potential of piperidine derivatives in pharmaceutical research (Kumar et al., 2004).
Crystal Structure Analysis
The study of crystal structures of compounds like threo-ifenprodil and related piperidinyl derivatives aids in understanding molecular interactions and drug design (Kubicki & Codding, 2003).
Antibacterial Activity
Piperidine derivatives, such as 1-(4-(piperidin-1-yl) phenyl) ethanone, have been synthesized and evaluated for their antibacterial properties, signifying the role of these compounds in the development of new antibacterial agents (Merugu, Ramesh & Sreenivasulu, 2010).
Enantiopure Intermediate Synthesis
The synthesis of enantiopure compounds like (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol is important in the production of specific pharmaceuticals (Banoth et al., 2012).
Mechanism of Action
- Piperidine derivatives, in general, exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Target of Action
Mode of Action
Its piperidine nucleus remains a focal point in drug discovery . If you have any more specific questions or need additional details, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1 (GLS1), an enzyme involved in glutamine metabolism . The interaction with GLS1 suggests that this compound may influence glutamine metabolism and related biochemical pathways. Additionally, this compound may interact with other proteins and enzymes, affecting their activity and function.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can upregulate reactive oxygen species (ROS) levels in mitochondria, indicating its potential impact on cellular oxidative stress . Furthermore, this compound may affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its interaction with GLS1 results in the inhibition of this enzyme, which in turn affects glutamine metabolism . Additionally, this compound may influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound exhibits good metabolic stability and bioavailability . Long-term effects on cellular function have also been observed, with potential implications for its use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. It is important to determine the threshold effects and optimal dosages for safe and effective use of this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, its interaction with GLS1 affects glutamine metabolism, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical profile. This compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different tissues can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(2)11-6-4-10(5-7-11)9(3)12/h8-10,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMKTHIFPYBSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



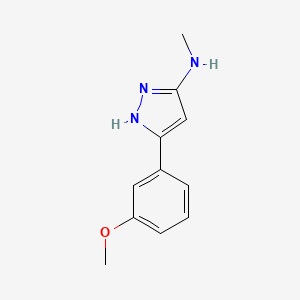
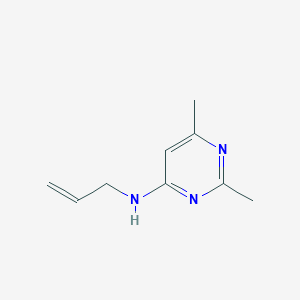
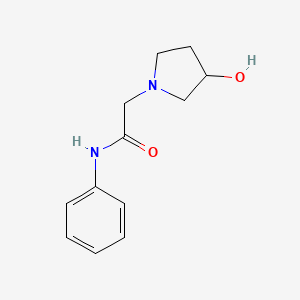


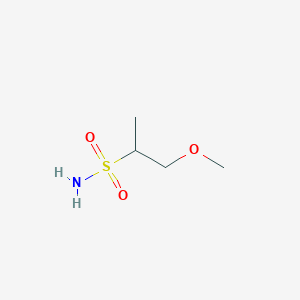
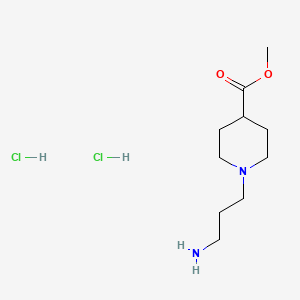
![2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464028.png)


![2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1464033.png)
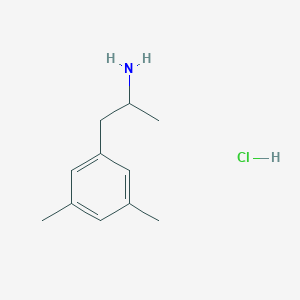
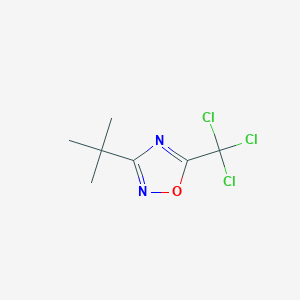
![1-[3-(Cyclopentyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1464038.png)